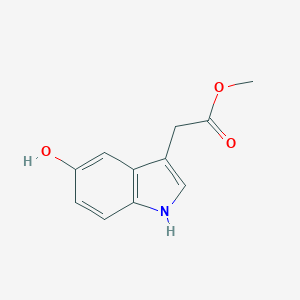

甲基2-(5-羟基-1H-吲哚-3-基)乙酸酯

描述

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate is a compound that is part of a broader class of chemicals known as indole derivatives. These compounds are characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole ring system is a prevalent framework in many natural products and pharmaceuticals due to its diverse biological activity.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate was achieved by reacting 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate catalyzed by indium(III) chloride . Similarly, the synthesis of methyl 5-(hydroxymethyl)-2-furan carboxylate derivatives involved starting from furfuryl alcohol . These methods highlight the complexity and creativity required in synthesizing indole-based compounds.

Molecular Structure Analysis

The molecular structure of indole derivatives is often elucidated using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. For example, the structure of a novel compound, 5-(6-hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate, was determined using a combination of FTIR, NMR, and mass spectrometry . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions, which can be used to further modify the compound or to study its reactivity. For instance, the reaction of methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-phenyl-1,2,4-oxadiazole led to the formation of methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, showcasing the reactivity of the indole moiety . The reactivity of these compounds is often influenced by the substituents on the indole ring, which can affect the electron density and thus the chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by their molecular structure. For example, the non-linear optical behaviors of certain compounds can be examined through their dipole moment, polarizability, and hyperpolarizability values . These properties are important for applications in materials science and electronics. Additionally, the antimicrobial activity of some indole derivatives, such as methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates, is of interest in the development of new pharmaceuticals .

科学研究应用

生物活性研究

甲基2-(5-羟基-1H-吲哚-3-基)乙酸酯及其衍生物展示出显著的生物活性。一项研究聚焦于相关化合物的合成和生物活性研究,突出它们对癌细胞系和革兰氏阳性和阴性细菌的细胞毒性(Phutdhawong et al., 2019)。

新型氧化过程

对吲哚衍生物的氧化与硝化进行了研究,导致新型官能化的2-羟基吲哚烯的产生。这些研究对于理解类似甲基2-(5-羟基-1H-吲哚-3-基)乙酸酯的化合物的化学行为至关重要(Morales-Ríos等,1993)。

医学应用

描述了对5-羟基-3-吲哚乙酸甲酯的直接放射免疫测定,与甲基2-(5-羟基-1H-吲哚-3-基)乙酸酯密切相关。这种测定对医学研究具有重要意义,特别是在理解人体内相关化合物的生物化学方面(Manz et al., 1987)。

合成和化学性质

对吲哚-2-乙酸甲酯的合成和各种性质进行了广泛研究,包括甲基2-(5-羟基-1H-吲哚-3-基)乙酸酯。这些研究对于理解这些化合物的化学性质和潜在应用至关重要(Modi等,2003)。

抗炎性能

已合成并测试了甲基2-(5-羟基-1H-吲哚-3-基)乙酸酯的一些衍生物,检测其环氧合酶抑制性能,显示出作为抗炎药物的潜力(Shi et al., 2012)。

抗菌评估

已评估了相关化合物的抗菌性能,包括2-羟基-1-(1H-吲哚-3-基)-4-甲基戊酮。这些研究有助于了解甲基2-(5-羟基-1H-吲哚-3-基)乙酸酯及其类似物的抗菌潜力(Nguyen et al., 2010)。

大规模合成

已开发了用于大规模合成烷基5-羟基吡啶和嘧啶-2-基乙酸酯的高效方法,这些化合物与甲基2-(5-羟基-1H-吲哚-3-基)乙酸酯密切相关。这项研究对于这类化合物的工业规模应用至关重要(Morgentin et al., 2009)。

属性

IUPAC Name |

methyl 2-(5-hydroxy-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)4-7-6-12-10-3-2-8(13)5-9(7)10/h2-3,5-6,12-13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPIRXLDEXTULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate | |

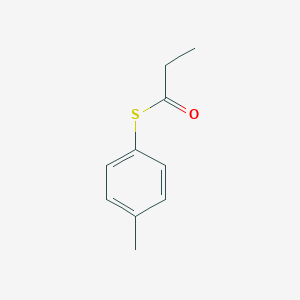

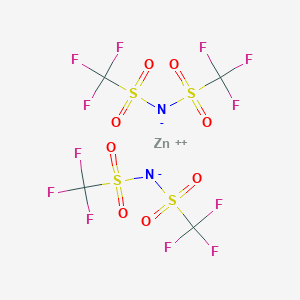

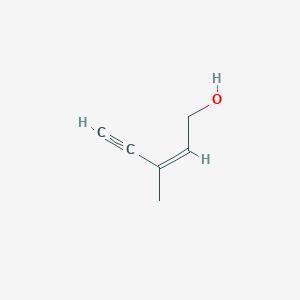

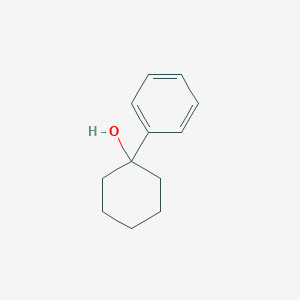

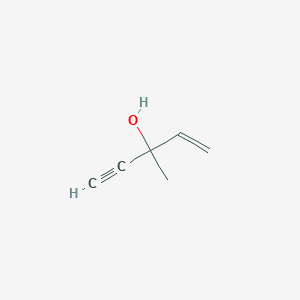

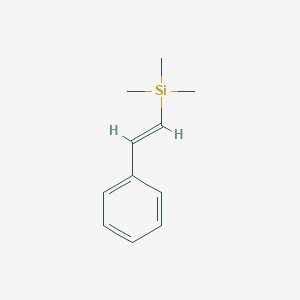

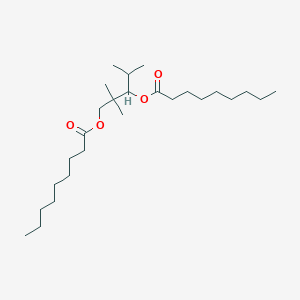

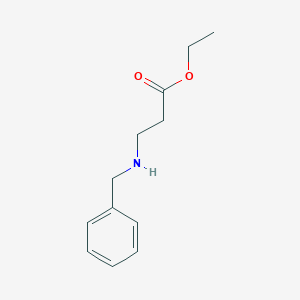

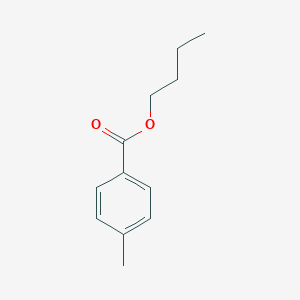

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。